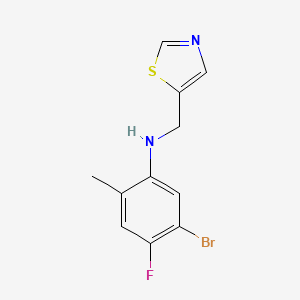![molecular formula C14H18ClNO3S B6628511 3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6628511.png)
3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid involves the inhibition of fatty acid amide hydrolase, which leads to increased levels of endocannabinoids in the body. Endocannabinoids are known to play a crucial role in pain and inflammation regulation, and their modulation by this compound may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its inhibitory activity against fatty acid amide hydrolase, 3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid has been shown to possess other biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. This compound has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid in lab experiments is its potent inhibitory activity against fatty acid amide hydrolase, which makes it a useful tool for studying the endocannabinoid system. However, its low solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experiments.
未来方向
There are several future directions for the research on 3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid. One direction is the development of novel analogs with improved solubility and potency. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as inflammatory and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.
In conclusion, 3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid is a promising compound with potential applications in the field of medicinal chemistry. Its potent inhibitory activity against fatty acid amide hydrolase and various biochemical and physiological effects make it a useful tool for studying the endocannabinoid system and a potential therapeutic agent for various diseases. Further research is needed to fully explore its potential and identify novel analogs with improved properties.
合成方法
The synthesis method of 3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid involves the reaction of 3-chloro-4-methylthiophene-2-carbonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-bromopropionic acid to yield the final product.
科学研究应用
3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as fatty acid amide hydrolase, which is involved in the degradation of endocannabinoids. This compound has also been found to possess analgesic and anti-inflammatory properties, making it a promising candidate for the development of novel pain relief medications.
属性
IUPAC Name |
3-[1-(3-chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-9-8-20-13(12(9)15)14(19)16-7-3-2-4-10(16)5-6-11(17)18/h8,10H,2-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIGUIAUHDNFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)N2CCCCC2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
![2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6628445.png)
![N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6628453.png)
![6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6628475.png)
![N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B6628486.png)
![2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile](/img/structure/B6628488.png)
![5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide](/img/structure/B6628492.png)
![N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine](/img/structure/B6628493.png)
![1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine](/img/structure/B6628496.png)
![2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6628505.png)
![[3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone](/img/structure/B6628519.png)

